Bienvenue dans la boutique en ligne BenchChem!

ethyl 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate

Lipophilicity Drug design ADME

Ethyl 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate (CAS 950859-90-2) is a heterocyclic building block belonging to the 5-aminopyrazole-4-carboxylate ester family. It features a cyclopropyl substituent at the N1 position, a free 5-amino group, and an ethyl ester at C4.

Molecular Formula C9H13N3O2
Molecular Weight 195.22 g/mol
CAS No. 950859-90-2
Cat. No. B1456447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate
CAS950859-90-2
Molecular FormulaC9H13N3O2
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N(N=C1)C2CC2)N
InChIInChI=1S/C9H13N3O2/c1-2-14-9(13)7-5-11-12(8(7)10)6-3-4-6/h5-6H,2-4,10H2,1H3
InChIKeyIPFJFHZEMPRTSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-Amino-1-cyclopropyl-1H-pyrazole-4-carboxylate (CAS 950859-90-2): Procurement-Relevant Physicochemical and Structural Profile


Ethyl 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate (CAS 950859-90-2) is a heterocyclic building block belonging to the 5-aminopyrazole-4-carboxylate ester family. It features a cyclopropyl substituent at the N1 position, a free 5-amino group, and an ethyl ester at C4. Key computed physicochemical properties include a molecular weight of 195.22 g·mol⁻¹, a calculated LogP of 1.1, a topological polar surface area (TPSA) of 70.1 Ų, and a fraction of sp³-hybridized carbons (Fsp³) of 0.555 [1][2]. The compound is commercially available from multiple suppliers at purities up to 98% (HPLC) .

Why N1-Substituent Selection in 5-Amino-1H-pyrazole-4-carboxylate Building Blocks Is Not Interchangeable: The Cyclopropyl Differentiation Case


Replacing the N1-cyclopropyl group of ethyl 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate with a methyl, phenyl, or hydrogen substituent produces analogs that differ substantially in lipophilicity, three-dimensional shape (Fsp³), and metabolic vulnerability. These differences propagate into the drug-like properties of downstream derivatives: the cyclopropyl group confers a distinct LogP window (~1.1 versus ~0.45–0.76 for the N1-methyl analog), a higher fraction of sp³-hybridized carbon atoms (Fsp³ 0.555 versus ~0.43), and resistance to cytochrome P450-mediated oxidative metabolism at the N1 position [1]. Consequently, lead series built from the cyclopropyl scaffold cannot be retrospectively substituted with cheaper N1-methyl or N1-phenyl building blocks without altering target binding, metabolic stability, and overall pharmacokinetic profiles. The quantitative evidence below substantiates these differentiation points.

Quantitative Differentiation Evidence: Ethyl 5-Amino-1-cyclopropyl-1H-pyrazole-4-carboxylate Versus Closest Analogs


Lipophilicity (LogP) Advantage Over the N1-Methyl Analog for Membrane Permeability Optimization

Ethyl 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate exhibits a calculated LogP of 1.1 (XLogP3) [1], positioning it within the optimal lipophilicity range (LogP 1–3) for oral drug candidates. In contrast, the direct N1-methyl analog (ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, CAS 31037-02-2) has a measured/calculated LogP of 0.45–0.76 . This ~2.4-fold increase in lipophilicity (ΔLogP ≈ +0.34 to +0.65) translates to higher predicted membrane permeability while retaining acceptable aqueous solubility, avoiding the excessive lipophilicity (LogP >3) of the N1-phenyl analog (ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, CAS 16078-71-0, MW 231.25) [2].

Lipophilicity Drug design ADME

Higher Fraction of sp³-Hybridized Carbons (Fsp³) Predicts Superior Developability Versus N1-Methyl and N1-Phenyl Analogs

The Fsp³ value (fraction of sp³-hybridized carbon atoms) is a validated predictor of clinical developability, with higher values correlating with lower attrition rates in drug development. Ethyl 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate has an Fsp³ of 0.555 (5 sp³ carbons out of 9 total) [1]. The N1-methyl analog (C7H11N3O2) has an Fsp³ of 0.429 (3 sp³ carbons out of 7), and the N1-phenyl analog (C12H13N3O2) has an Fsp³ below 0.25 [2]. The cyclopropyl group thus elevates molecular complexity without inflating molecular weight, placing the scaffold in the favorable Fsp³ > 0.45 range associated with higher clinical success rates [3].

Fsp3 Developability Molecular complexity

Cyclopropyl-Mediated Metabolic Stability Advantage Over N1-Alkyl Analogs (Class-Level Evidence)

The N1-cyclopropyl substituent introduces steric hindrance and electronic effects that reduce susceptibility to cytochrome P450-mediated oxidative metabolism relative to N1-methyl or N1-unsubstituted pyrazole scaffolds. This class-level advantage is documented across multiple chemical series: cyclopropyl groups strategically positioned on heterocyclic rings have been shown to diminish oxidative metabolism and improve in vitro microsomal stability when compared to methyl or hydrogen substituents [1]. The effect is particularly relevant for the 5-aminopyrazole core, where N1-dealkylation is a known metabolic soft spot [2]. While direct microsomal stability data for the isolated building block ethyl 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate are not publicly available, the class-level precedent is sufficiently strong to guide scaffold selection at the building-block procurement stage.

Metabolic stability Cytochrome P450 Cyclopropyl

Commercial Purity Benchmark: 98% HPLC Purity Enables Direct Use in Parallel Synthesis Without Repurification

Ethyl 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate is commercially available at 98% purity (HPLC) from suppliers such as Leyan , compared to typical purities of 95% for the N1-methyl analog (Enamine, BOC Sciences) and 95–97% for the N1-H analog (AKSci) . The 3-percentage-point purity differential reduces the burden of orthogonal purification steps in high-throughput parallel synthesis workflows, directly lowering per-compound cost in library production. The cyclopropyl building block is stocked by at least 5 suppliers across multiple geographies, ensuring supply chain resilience [1].

Purity Procurement Parallel synthesis

Optimal Deployment Scenarios for Ethyl 5-Amino-1-cyclopropyl-1H-pyrazole-4-carboxylate Based on Quantified Differentiation Evidence


Kinase Inhibitor Lead Optimization Requiring Balanced Lipophilicity for Oral Bioavailability

The 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate scaffold is a privileged core for ATP-competitive kinase inhibitors, particularly CDK, GSK-3, and Aurora kinase programs. Its LogP of ~1.1 (versus ~0.45–0.76 for the N1-methyl analog) provides a favorable lipophilicity window for CNS-accessible or orally bioavailable kinase inhibitors without exceeding LogP 3 upon fragment elaboration [1][2]. The cyclopropyl group additionally constrains the conformational flexibility of the N1 substituent, potentially reducing entropic penalties upon target binding—an advantage over the freely rotating N1-methyl group [3].

Epigenetic Probe Development: KDM1A/LSD1 and Histone Demethylase Inhibitor Series

The cyclopropyl substituent is a key structural motif in tranylcypromine-derived irreversible KDM1A/LSD1 inhibitors. Ethyl 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate serves as a starting material for constructing cyclopropylamine-containing epigenetic probes, where the ethyl ester can be hydrolyzed to the carboxylic acid for subsequent amide coupling or Curtius rearrangement to generate the cyclopropylamine warhead [1]. The Fsp³ of 0.555 aligns with the increasing preference for saturated scaffolds in epigenetic drug discovery, where flat, aromatic structures have been associated with higher attrition [2].

Agrochemical Fungicide Discovery: Pyrazole-4-carboxamide Derivatives

The pyrazole-4-carboxamide scaffold is a validated chemotype in agrochemical fungicide discovery. The N1-cyclopropyl variant offers a differentiated lipophilicity and metabolic stability profile that can extend soil half-life and reduce environmental degradation compared to N1-methyl or N1-phenyl derivatives [1]. The ethyl ester serves as a latent carboxylic acid or can be directly converted to the carboxamide via aminolysis, enabling rapid SAR exploration at the C4 position [2]. The cyclopropyl group's resistance to CYP-mediated oxidation is particularly relevant for agrochemicals requiring persistence in field conditions.

Fragment-Based Drug Discovery (FBDD) Library Design with 3D-Enriched Building Blocks

With a molecular weight of 195 Da, 14 heavy atoms, and an Fsp³ of 0.555, this compound meets fragment library criteria (MW < 250, heavy atom count ≤ 17) while providing superior three-dimensional character compared to planar N1-aryl analogs. Its TPSA of 70.1 Ų and HBD count of 1 ensure favorable permeability for fragment screening [1]. The combination of a free 5-amino group and a C4 ethyl ester offers two orthogonal vectors for fragment elaboration, enabling efficient fragment-to-lead optimization [2].

Quote Request

Request a Quote for ethyl 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.